molecular formula C28H33N3O5 B3002034 tert-Butyl N-[(4S)-4-{[(benzyloxy)carbonyl]amino}-4-[(naphthalen-2-yl)carbamoyl]butyl]carbamate CAS No. 2287347-78-6

tert-Butyl N-[(4S)-4-{[(benzyloxy)carbonyl]amino}-4-[(naphthalen-2-yl)carbamoyl]butyl]carbamate

Cat. No.: B3002034
CAS No.: 2287347-78-6
M. Wt: 491.588
InChI Key: DZGPABRJOFXDMS-DEOSSOPVSA-N
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Description

Tert-Butyl N-[(4S)-4-{[(benzyloxy)carbonyl]amino}-4-[(naphthalen-2-yl)carbamoyl]butyl]carbamate is a useful research compound. Its molecular formula is C28H33N3O5 and its molecular weight is 491.588. The purity is usually 95%.
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Scientific Research Applications

Reductive Cleavage in Organic Synthesis

One significant application of compounds similar to tert-Butyl N-[(4S)-4-{[(benzyloxy)carbonyl]amino}-4-[(naphthalen-2-yl)carbamoyl]butyl]carbamate is in the facilitation of reductive cleavage. Studies have shown that tert-butyl acylcarbamates, including those derived from naphthalene, undergo regiospecific cleavage of their C(O)-N bonds under mild reductive conditions. This process efficiently produces Boc-protected (benzyl)amine, often in nearly quantitative yields, which is pivotal in organic synthesis (Ragnarsson et al., 2001).

Crystal Structure Analysis

Another area of research involving tert-butyl carbamates relates to their structural properties. For instance, tert-butyl carbamate derivatives have been studied for their crystal structures. These studies provide insights into molecular interactions, such as hydrogen and halogen bonds, which are crucial for understanding chemical behavior and designing new materials (Baillargeon et al., 2017).

Asymmetric Synthesis

The tert-butyl carbamate framework is also valuable in asymmetric synthesis. Its derivatives have been synthesized through reactions like the Asymmetric Mannich Reaction, highlighting its role in producing chiral compounds. Such processes are fundamental in the creation of pharmaceuticals and biologically active molecules (Yang et al., 2009).

Synthesis of Protected Amino Acids

Additionally, tert-butyl carbamates are employed in the synthesis of protected amino acids, which are essential in peptide and protein research. These compounds serve as building blocks in the synthesis of complex organic molecules, demonstrating their versatility in organic chemistry (Robinson & Wyatt, 1993).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It’s possible that it could act as a precursor in the synthesis of other compounds, given its complex structure .

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available information. As with any chemical compound, it’s important to handle it with care and use appropriate safety measures.

Future Directions

The future directions for this compound are not clear from the available information. Given its complex structure, it could potentially be used in a variety of applications in organic chemistry .

Properties

IUPAC Name

benzyl N-[(2S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N3O5/c1-28(2,3)36-26(33)29-17-9-14-24(31-27(34)35-19-20-10-5-4-6-11-20)25(32)30-23-16-15-21-12-7-8-13-22(21)18-23/h4-8,10-13,15-16,18,24H,9,14,17,19H2,1-3H3,(H,29,33)(H,30,32)(H,31,34)/t24-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZGPABRJOFXDMS-DEOSSOPVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCC[C@@H](C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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